3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

AMPA Receptor Kainate Receptor Ligand-gated Ion Channel

3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS 22384-58-3) is a halogenated pyrimidine derivative sourced from the 5-bromouracil family. It is a non-nucleosidic, non-amino acid building block with a molecular weight of 263.05 g/mol and a calculated XLogP3-AA of -0.4.

Molecular Formula C7H7BrN2O4
Molecular Weight 263.05 g/mol
CAS No. 22384-58-3
Cat. No. B1524476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
CAS22384-58-3
Molecular FormulaC7H7BrN2O4
Molecular Weight263.05 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CCC(=O)O)Br
InChIInChI=1S/C7H7BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)
InChIKeyQPUZMEJUORRXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS 22384-58-3): Baseline Profile for Research Procurement


3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS 22384-58-3) is a halogenated pyrimidine derivative sourced from the 5-bromouracil family. It is a non-nucleosidic, non-amino acid building block with a molecular weight of 263.05 g/mol and a calculated XLogP3-AA of -0.4 [1]. The compound is primarily utilized as a research intermediate, featuring a free carboxylic acid moiety that obviates the need for deprotection steps in certain conjugations [2]. Vendor specifications indicate a typical purity of 95-98% .

Procurement Risks: Why 3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is Not Interchangeable with General 5-Bromouracil Analogs


Generic substitution of 5-bromouracil derivatives is risky due to drastic differences in their hydrogen-bonding capacities and ionization states, which dictate solubility, membrane permeability, and target engagement. 3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (the target compound) possesses 2 hydrogen bond donors and a free carboxyl group, compared to 3 donors for its closest amino acid analog, Bromowillardiine [1]. This single structural difference can critically alter its ability to act as an ionotropic glutamate receptor ligand, as demonstrated by the nanomolar potencies of Bromowillardiine at AMPA and kainate receptors [2], a function the target compound cannot replicate. For applications requiring a non-nucleosidic linker with a terminal carboxylic acid—such as polymer grafting [3]—substituting with a nucleoside, free base, or amino acid will derail the synthetic route.

Differential Evidence for 3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid Against Closest Analogs


Distinct Ionotropic Glutamate Receptor Activity Profile Versus Amino Acid Analog Bromowillardiine

Bromowillardiine, the (S)-2-amino analog of the target compound, is a potent agonist at AMPA and kainate receptors with Ki values of 35 nM (GluR1) and 14.8 nM (GluR5), respectively [1]. The target compound lacks the critical alpha-amino group, a pharmacophore essential for glutamate receptor activation. This functional absence means the target compound is predicted to be inactive at these receptors, making it a suitable negative control in neuropharmacological experiments where Bromowillardiine is the active probe .

AMPA Receptor Kainate Receptor Ligand-gated Ion Channel

Enhanced Lipophilicity (LogP) Compared to Parent 5-Bromouracil Nucleobase

The addition of a propanoic acid linker to the N1 position of 5-bromouracil significantly alters the compound's lipophilicity. PubChem data shows the target compound has a computed XLogP3-AA of -0.4 [1], representing a substantial increase from 5-bromouracil, which has a predicted XLogP3 of -0.8 [2]. This ~0.4 unit increase indicates improved potential for passive membrane permeation, a critical factor for intracellular target engagement or prodrug design.

Lipophilicity Drug Design Permeability

Defined Melting Point (248-249 °C) for Solid-State Characterization

The target compound's reported melting point of 248-249 °C provides a stringent, experimentally validated parameter for identity verification and purity assessment. This is distinct from 5-bromouracil, which decomposes at >300 °C without a sharp melting point . The lower, sharper melting point of the target compound makes it a more reliable candidate for Differential Scanning Calorimetry (DSC) purity analysis and facilitates handling in melt-based formulations.

Analytical Chemistry Purity Assay Solid-State Chemistry

Documented Precursor for Optically Active Polynucleotide Analogs

The (R)-enantiomer of the target compound has been specifically synthesized and used to graft 5-bromouracil pendant groups onto a poly(vinyl alcohol) backbone with nearly quantitative grafting efficiency [1]. This demonstrates its utility as a functional monomer for creating optically active polynucleotide analogs, an application not possible with the nucleobase 5-bromouracil or its nucleoside due to the lack of a suitable linker.

Polymer Chemistry Nucleic Acid Mimics Chiral Synthesis

Validated Application Scenarios for 3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid


Synthesis of Tailored Polynucleotide Analogs via Carboxylic Acid Conjugation

Leveraging its free propanoic acid moiety, the compound is a superior monomer for 'grafting-to' polymer strategies. As demonstrated by Overberger and Chang, its (R)-enantiomer reacts with poly(vinyl alcohol) in the presence of DCC/DMAP to create optically active polymers [1]. The terminal carboxylic acid enables quantitative conjugation under mild conditions, avoiding the harsh chemistries required to functionalize the 5-bromouracil base.

Inactive Control Probe in Glutamate Receptor Pharmacology

The target compound is structurally identical to the potent agonist Bromowillardiine, except for the absence of the critical alpha-amino group [1]. This single difference nullifies its activity at AMPA and kainate receptors, where Bromowillardiine acts with nanomolar affinity. Procuring this compound alongside Bromowillardiine enables rigorous experimental designs that require a structurally matched, inactive control to validate target engagement [2].

Non-Nucleosidic Building Block for Prodrug Design

The compound's higher calculated lipophilicity (XLogP3-AA -0.4) compared to 5-bromouracil (XLogP3 -0.8) [1] makes it a more attractive starting point for designing membrane-permeable prodrugs. Its carboxylic acid handle allows for straightforward conversion to various esters or amides, enabling the medicinal chemist to tune physicochemical properties without introducing an amino acid chiral center, thus simplifying synthesis and chiral analytics [2].

Quote Request

Request a Quote for 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.